molecular formula C17H17Cl2NO3 B2796747 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide CAS No. 941897-66-1

6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2796747
CAS No.: 941897-66-1
M. Wt: 354.23
InChI Key: GUUOVQLKOJJPLE-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bicyclic chromene core substituted with two chlorine atoms at positions 6 and 8, a ketone group at position 2, and a cycloheptyl carboxamide moiety at position 2. This compound is structurally related to 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2), a well-documented intermediate in medicinal chemistry .

Properties

IUPAC Name

6,8-dichloro-N-cycloheptyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c18-11-7-10-8-13(17(22)23-15(10)14(19)9-11)16(21)20-12-5-3-1-2-4-6-12/h7-9,12H,1-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUOVQLKOJJPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromene-3-carboxylic acid and cycloheptylamine.

    Condensation Reaction: The carboxylic acid group of 6,8-dichloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of cycloheptylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines, including breast and colon cancers.

Case Study:
A study demonstrated that derivatives of chromene compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. The structure-activity relationship (SAR) indicated that modifications on the chromene scaffold could enhance anticancer activity, making this compound a candidate for further development as an anticancer drug .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages.

Case Study:
One study utilized murine macrophage assays to evaluate the anti-inflammatory potential of various β-lactam hybrids, including those related to the chromene structure. The results showed that specific modifications led to enhanced inhibition of inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Chemical Probes in Biological Studies

The structural characteristics of this compound allow it to function effectively as a chemical probe in biological research. Its ability to interact with specific biological targets makes it valuable for studying cellular processes and disease mechanisms.

Applications:

  • Target Identification: The compound can be used to identify and characterize new protein targets involved in cancer progression.
  • Mechanistic Studies: It can help elucidate the mechanisms of action of similar compounds by providing insights into their binding interactions and biological responses.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; potential lead for drug development ,
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential for developing new anti-inflammatory drugs ,
Chemical ProbesUseful in target identification and mechanistic studies in biological research ,

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs and their similarity scores (derived from structural databases) are summarized in Table 1 :

CAS Number Compound Name Similarity Score
2199-86-2 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 0.94
91058-98-9 Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate 1.00
183736-74-5 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid 0.96
83823-06-7 6-Chloro-2H-chromene-3-carboxylic acid 0.97

Table 1: Structural similarity scores relative to the parent compound 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2).

  • Cycloheptyl Carboxamide vs. Carboxylic Acid (CAS 2199-86-2):
    The substitution of the carboxylic acid with a cycloheptyl carboxamide increases molecular weight (by ~113 g/mol) and lipophilicity (logP increase ~2–3 units estimated). This modification likely enhances membrane permeability but reduces aqueous solubility compared to the parent acid .

  • Methyl Ester (CAS 91058-98-9):
    The methyl ester analog shares the highest similarity (1.00) due to identical halogenation and core structure. However, the ester group is more hydrolytically labile than the carboxamide, making the carboxamide derivative more stable in physiological conditions .

Physicochemical and Pharmacological Implications

  • Lipophilicity and Bioavailability:
    The cycloheptyl group in the carboxamide derivative introduces significant steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl ester or carboxylic acid) .

  • Electron-Withdrawing Effects:
    The 6,8-dichloro substitution pattern enhances the electron-withdrawing character of the chromene core, stabilizing the ketone and carboxamide groups. This could influence reactivity in synthetic modifications or interactions with biological targets (e.g., enzyme active sites) .

  • Safety and Toxicity: While safety data for the carboxamide derivative are unavailable, its parent carboxylic acid (CAS 2199-86-2) requires precautions for inhalation and skin contact . The amide group generally reduces acute toxicity compared to carboxylic acids, but chronic effects remain unstudied.

Biological Activity

6,8-Dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a cycloheptyl group, and a carboxamide functional group. Its molecular formula is C17H17Cl2NOC_{17}H_{17}Cl_2NO with a molecular weight of approximately 354.2 g/mol .

Chemical Structure

The structure of this compound can be represented as follows:

Structure C17H17Cl2NO\text{Structure }C_{17}H_{17}Cl_2NO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to exhibit:

  • Anticancer Activity : It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting specific enzymes involved in cancer progression, such as topoisomerase II (Topo II) .
  • Anti-inflammatory Properties : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MGC-80315.0Induces apoptosis
HeLa12.5Cell cycle arrest at G2/M phase
MCF-710.0Inhibits cell proliferation
Bel-740414.0Induces apoptosis

These results indicate that the compound exhibits promising anticancer properties with low cytotoxicity towards normal cells .

Case Studies

  • Study on Antiproliferative Activity :
    • Researchers evaluated the antiproliferative effects of this compound in vitro against several human cancer cell lines, including MGC-803 and HeLa.
    • The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathway activation .
  • Mechanistic Insights :
    • A mechanistic study revealed that the compound inhibits Topo II activity, leading to DNA damage and subsequent cell death in cancer cells. This was confirmed by assays measuring DNA fragmentation and caspase activation .

Comparison with Related Compounds

The biological activity of this compound can be compared with other chromene derivatives:

Compound Biological Activity
6,8-Dichloro-2H-chromene-3-carbaldehydeModerate anticancer activity
6,8-Difluoro-N-cycloheptyl derivativeHigher selectivity for COX inhibition
6,8-Dimethyl derivativeEnhanced solubility but lower potency

This comparison highlights the unique pharmacological profile of the dichloro derivative, particularly its efficacy as a dual-action agent targeting both inflammation and cancer .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Start with 6,8-dichloro-2-oxochromene-3-carboxylic acid (synthesis referenced in ). Activate the carboxylic acid using coupling agents like CDI or thionyl chloride, followed by amidation with cycloheptylamine.
  • Optimize reaction conditions (e.g., solvent: DMF or dichloromethane; base: K₂CO₃; temperature: 60–80°C) to enhance yield .
  • Purify via silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallize from acetone .
    • Data Table :
SolventBaseTemp (°C)Yield (%)
DMFK₂CO₃8072
DichloromethaneEt₃N4065

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions (e.g., cycloheptyl protons at δ 1.4–1.8 ppm; aromatic protons at δ 7.2–8.0 ppm) .
  • HRMS : Validate molecular weight (theor. 380.04 g/mol; observed m/z 380.05) .
  • HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Use SHELXL ( ) for refinement. Check for twinning or disorder using PLATON .
  • Compare hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) with related structures ( ) .
  • Validate packing motifs via graph-set analysis ( ) .

Q. What strategies improve aqueous solubility for biological assays without structural modification?

  • Methodology :

  • Use co-solvents (e.g., 10% DMSO in PBS) .
  • Nanoformulation: Prepare liposomal suspensions via solvent evaporation (particle size <200 nm, PDI <0.2) .
    • Data Table :
FormulationSolubility (µg/mL)Bioavailability (%)
DMSO/PBS12085
Liposomal45092

Q. How does the cycloheptyl group influence target binding compared to smaller alkyl substituents?

  • Methodology :

  • Conduct molecular docking (AutoDock Vina) against targets like kinase enzymes. Compare binding energies with analogues (e.g., cyclohexyl or N,N-diethyl derivatives) .
  • Key Finding : The cycloheptyl group increases hydrophobic interactions but may reduce binding pocket compatibility due to steric bulk .

Contradiction Analysis

  • Example : Conflicting bioactivity reports in literature may arise from:
    • Purity variations : Impurities (e.g., unreacted carboxylic acid) can skew assay results. Use HPLC-MS to verify purity .
    • Assay conditions : Varying pH or serum protein content in cell media alters compound stability. Standardize protocols (e.g., 10% FBS, pH 7.4) .

Notes

  • Data for this compound is extrapolated from structurally related coumarin derivatives due to limited direct studies.

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